
beta-Terpineol
Overview
Description
Beta-Terpineol: is a naturally occurring unsaturated monocyclic monoterpenoid alcohol. It is one of the five common isomers of terpineols, which include alpha-, beta-, gamma-, delta-terpineol, and terpinen-4-ol . This compound is less commonly found in nature compared to its isomers, alpha-terpineol and terpinen-4-ol . It is known for its pleasant odor, similar to lilacs, and is used in perfumes, cosmetics, and aromatic scents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Terpineol can be synthesized through the hydration of limonene or alpha-pinene . The hydration process involves the use of sulfuric acid as a catalyst. Another method involves the isomerization of beta-pinene oxide in the presence of water, catalyzed by zeolites . The reaction conditions for the hydration of limonene include a temperature of 50°C and the use of 10% aqueous acetic acid .
Industrial Production Methods: Industrial production of this compound primarily involves the chemical hydration of alpha-pinene or turpentine . This process is widely used due to its efficiency and cost-effectiveness. Additionally, biotechnological methods for the microbial production of this compound via biotransformation of monoterpenes such as limonene and alpha- and beta-pinenes are also available .
Chemical Reactions Analysis
Types of Reactions: Beta-Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound typically use halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
Beta-terpineol exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. A study highlighted that this compound can enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA) levels in animal models, indicating its potential for neuroprotective effects against oxidative damage in conditions like Alzheimer's disease .
1.2 Neuroprotective Effects
Research has demonstrated that this compound can improve neurogenesis and long-term memory while reducing amyloid plaque counts in rodent models of Alzheimer's disease. In both preventive and therapeutic modes, treatment with this compound significantly improved biochemical markers associated with neurodegeneration .
1.3 Antidepressant Activity
this compound has been studied for its antidepressant-like effects through modulation of cannabinoid receptors. In a model of inflammation-induced depression, this compound administration resulted in a significant reduction in immobility time during behavioral tests, suggesting its potential as an antidepressant agent .
Cosmetic Applications
2.1 Skin Penetration Enhancer
Due to its ability to enhance skin penetration, this compound is utilized in topical formulations to improve the efficacy of active ingredients. Its pleasant floral scent also makes it a popular choice in perfumes and cosmetics .
2.2 Antimicrobial Properties
this compound exhibits antimicrobial activities against various pathogens, making it a valuable ingredient in cosmetic formulations aimed at treating acne and other skin infections. Its effectiveness against bacteria and fungi supports its use as a preservative in personal care products .
Food Industry Applications
3.1 Flavoring Agent
In the food industry, this compound is used as a flavoring agent due to its pleasant aroma reminiscent of lilac. It is commonly found in beverages, confections, and baked goods .
3.2 Natural Preservative
The antimicrobial properties of this compound also lend themselves to applications as a natural preservative in food products, helping to extend shelf life while maintaining safety and quality .
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Alzheimer’s Disease Model
In a controlled study on Wistar rats, this compound was administered at a dose of 100 mg/kg both preventively and therapeutically after inducing Alzheimer's disease via amyloid-beta injections. Results indicated significant improvements in memory retention and reductions in amyloid plaque formation compared to control groups .
Case Study 2: Depression Induction Model
Another study assessed the effects of this compound on depression-like behavior induced by inflammation. The results showed that this compound significantly reduced immobility times compared to untreated controls, suggesting its potential as an alternative treatment for mood disorders .
Mechanism of Action
The mechanism of action of beta-terpineol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For example, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage .
Comparison with Similar Compounds
Alpha-Terpineol: Alpha-terpineol is the most common isomer and is widely found in nature.
Gamma-Terpineol: Gamma-terpineol differs in the position of the double bond and is less commonly found in nature.
Delta-Terpineol: Delta-terpineol is another isomer with different structural properties and is also less common.
Terpinen-4-ol: Terpinen-4-ol is another major isomer with significant commercial importance due to its presence in many essential oils.
Uniqueness of Beta-Terpineol: this compound is unique due to its specific chemical structure and the distinct set of biological activities it exhibits. While it shares some properties with its isomers, its specific interactions with molecular targets and pathways make it valuable for certain applications .
Biological Activity
Beta-Terpineol, a monoterpene alcohol, is a compound found in various essential oils and is known for its diverse biological activities. Its chemical structure is represented as and it is recognized for its pleasant fragrance, making it a popular ingredient in cosmetics and perfumes. Beyond its aromatic properties, this compound has garnered attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. A study demonstrated that this compound effectively reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) levels in animal models, suggesting its potential role in mitigating oxidative damage .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's. In an experimental model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque formation. The compound was shown to enhance neurogenesis and memory retention while decreasing biochemical markers associated with oxidative stress .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity may contribute to its therapeutic potential in conditions characterized by chronic inflammation .
Antidepressant-Like Effects
Research indicates that this compound may possess antidepressant-like effects. In animal models, acute administration of this compound significantly reduced immobility time in forced swimming tests, suggesting an improvement in mood-related behaviors. This effect appears to involve modulation of the endocannabinoid system, indicating potential pathways for therapeutic application .
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's cytostatic effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Study on Neuroprotective Effects
In a controlled study involving rodent models of Alzheimer's disease, this compound was administered at a dose of 100 mg/kg body weight. The results indicated:
- Significant improvement in memory retention compared to control groups.
- Reduction in amyloid plaque counts in brain tissues.
- Increased levels of SOD and decreased levels of MDA, indicating enhanced antioxidant capacity .
Study on Antidepressant Effects
Another study evaluated the antidepressant-like effects of this compound using the tail suspension test (TST) and forced swimming test (FST). The findings revealed:
- A dose-dependent reduction in immobility time.
- The effects were blocked by specific receptor antagonists, suggesting involvement of dopaminergic and cannabinoid pathways .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methods for identifying β-Terpineol in plant extracts, and how do they differ in sensitivity?
- Methodological Answer : β-Terpineol is typically isolated via steam distillation or solvent extraction, followed by purification using chromatographic techniques (e.g., GC-MS or HPLC). Identification relies on spectral data (NMR, IR) and retention index matching with authentic standards . Sensitivity varies: GC-MS offers high specificity (detection limits ~0.1 ppm) but requires volatile derivatives, whereas HPLC-UV is less sensitive (~1 ppm) but accommodates non-volatile matrices. Always cross-validate with at least two analytical methods to confirm purity .
Q. How can researchers design reproducible synthesis protocols for β-Terpineol?
- Methodological Answer : Synthetic routes (e.g., acid-catalyzed cyclization of linalool) require precise control of reaction conditions (temperature, catalyst concentration). Document step-by-step procedures, including purification methods (e.g., fractional distillation). Use NMR and chiral chromatography to verify stereochemical purity, as byproducts like α- or γ-terpineol may form . Reproducibility hinges on detailed reporting of solvent grades, equipment calibration, and raw material sources .
Q. What are the best practices for isolating β-Terpineol from complex biological matrices?
- Methodological Answer : Combine liquid-liquid extraction (e.g., hexane/ethanol partitioning) with solid-phase microextraction (SPME) to minimize co-elution of terpenoids. Optimize pH and temperature to stabilize β-Terpineol, which degrades above 40°C. Validate recovery rates via spiked samples and internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can contradictions in β-Terpineol’s reported pharmacological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Conduct dose-response studies across multiple cell lines or microbial species, controlling for solvent cytotoxicity (e.g., DMSO ≤0.1%). Use meta-analysis to compare EC₅₀ values from peer-reviewed studies, adjusting for methodological heterogeneity . Include negative controls and replicate experiments to distinguish compound-specific effects .
Q. What experimental designs are optimal for studying β-Terpineol’s ecological roles in plant-insect interactions?
- Methodological Answer : Employ field-based olfactometry and lab-based electrophysiology (GC-EAD) to assess insect behavioral responses. Compare β-Terpineol emission rates across plant genotypes and stress conditions (e.g., herbivory, drought). Use multivariate statistics (PCA, PERMANOVA) to disentangle confounding variables like co-emitted volatiles . For ecological relevance, validate findings in semi-natural mesocosms .
Q. How can researchers address challenges in β-Terpineol’s bioavailability for therapeutic applications?
- Methodological Answer : Use in vitro models (Caco-2 cells) to assess intestinal absorption and computational tools (QSAR) to predict logP and membrane permeability. Nanoencapsulation (e.g., liposomes) enhances solubility; validate stability via accelerated degradation studies (40°C/75% RH). Cross-reference pharmacokinetic data from animal models with human microdosing trials .
Q. What strategies mitigate batch-to-batch variability in β-Terpineol sourced from natural extracts?
- Methodological Answer : Standardize raw material sourcing (geographic origin, harvest season) and implement QC protocols: HPLC purity checks (>95%), isotopic ratio analysis (δ¹³C) for authenticity, and accelerated stability testing. Use DOE (Design of Experiments) to identify critical process parameters (e.g., extraction time, solvent ratio) .
Q. Data Analysis and Interpretation
Q. How should researchers handle conflicting spectral data when characterizing novel β-Terpineol derivatives?
- Methodological Answer : Resolve ambiguities (e.g., overlapping NMR peaks) via 2D techniques (HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Compare experimental data with computational predictions (DFT-based chemical shift calculations). Publish raw spectral files in supplementary materials for peer validation .
Q. What statistical approaches are recommended for analyzing β-Terpineol’s dose-dependent effects in multi-omics studies?
- Methodological Answer : Apply false discovery rate (FDR) correction to transcriptomic/proteomic datasets. Use pathway enrichment analysis (e.g., KEGG, GO) to identify biologically relevant targets. For dose-response modeling, fit data to nonlinear regression (e.g., Hill equation) and report confidence intervals .
Q. Systematic Review and Meta-Analysis
Q. How can systematic reviews of β-Terpineol’s bioactivities avoid bias from non-standardized reporting?
- Methodological Answer : Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., ≥3 independent replicates per study). Extract data into standardized templates (PICO framework: Population, Intervention, Comparison, Outcome). Assess study quality via ROBINS-I tool and perform sensitivity analyses to exclude high-risk-of-bias studies .
Q. Key Resources for Further Research
- Analytical Protocols : Refer to the Beilstein Journal of Organic Chemistry for reproducible methods .
- Systematic Reviews : Consult the Cochrane Handbook for bias mitigation strategies .
- Data Repositories : Deposit spectral and omics data in public repositories (e.g., MetaboLights, NCBI) to enhance reproducibility .
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h9,11H,1,4-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPNZNXGCHGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(CC1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041209, DTXSID301316364, DTXSID201317014 | |
Record name | beta-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-β-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-β-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, slightly viscous liquid with a pungent woody-earthy odour | |
Record name | p-Menth-8-en-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, alcohol, and oils | |
Record name | p-Menth-8-en-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.936 | |
Record name | p-Menth-8-en-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
138-87-4, 7299-40-3, 7299-41-4 | |
Record name | β-Terpineol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Terpineol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Terpineol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Terpineol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-β-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-β-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-4-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-TERPINEOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55258Z4SCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | .BETA.-TERPINEOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00R85C5ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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